3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that features a trifluoromethyl group, a phenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties
Preparation Methods
The synthesis of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps. One common method involves the reaction of a pyrazole derivative with a trifluoromethylated sulfonamide precursor. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with molecular targets through its trifluoromethyl and sulfonamide groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated sulfonamides and pyrazole derivatives. For example:
4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound also contains a trifluoromethyl group and a phenyl ring but differs in its overall structure and reactivity.
4-(trifluoromethyl)benzylamine: Another trifluoromethylated compound with different functional groups and applications.
3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c15-14(16,17)6-9-23(21,22)19-7-8-20-11-13(10-18-20)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEFSNYEFWFEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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